4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide
Description
4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide is a sulfonamide derivative incorporating a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety. This compound features a sulfonamide group linked to a benzene ring via an ethyl spacer, with a propylsulfonamido chain terminating in a piperonyl ether group.
Properties
IUPAC Name |
4-[2-[3-(1,3-benzodioxol-5-yloxy)propylsulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S2/c19-29(23,24)16-5-2-14(3-6-16)8-9-20-28(21,22)11-1-10-25-15-4-7-17-18(12-15)27-13-26-17/h2-7,12,20H,1,8-11,13H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVTXQORTPELIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of Propylsulfonamido Group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a propylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Ethylbenzenesulfonamide: The final step involves coupling the intermediate with ethylbenzenesulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several classes of sulfonamide derivatives, as outlined below:
Sulfonamide-Piperazine/Piperidine Derivatives
- Examples : Compounds 8–12 () and 21–29 () feature piperazine/piperidine cores linked to benzo[d][1,3]dioxol-5-ylmethylphenyl groups.
- Key Differences: Unlike the target compound, these analogs replace the ethylsulfonamido group with a piperazine ring, often substituted with aryl groups (e.g., trifluoromethylphenyl, chlorophenyl). For instance, compound 28 () has a 4-phenylpiperidine moiety, resulting in a higher carbon content (71.25% vs. ~59–65% in sulfonamide derivatives) .
Benzimidazole-Based Sulfonamides
- Examples : Compounds 4a–f () and 5b–j () incorporate a benzimidazole core with sulfonamide or methylthio substituents.
- Key Differences : The benzimidazole ring introduces aromaticity and planar geometry, contrasting with the flexible ethyl spacer in the target compound. Fluorine substitution (e.g., 4d–f ) further modulates electronic properties, as seen in their NMR shifts (δ ~5.5–6.5 ppm for aromatic protons) .
Dihydropyrazole Derivatives
- Examples : Compounds 4b–f () feature a dihydropyrazole ring fused to benzo[d][1,3]dioxol-5-yl and sulfonamide groups.
- For instance, 4b (C23H22N3O4S) has a p-tolyl group that increases hydrophobicity (melting point: 200–201°C) compared to the target compound’s propylsulfonamido chain .
Pyrimidine-Linked Sulfonamides
- Example: Compound [1] () contains a pyrimidine ring conjugated to a sulfonamide group via a propenoyl linker.
- Key Differences: The pyrimidine core enhances π-π stacking interactions, while the propenoyl group introduces conjugation, as evidenced by IR peaks at ~1650 cm⁻¹ (C=O stretch) .
Physicochemical Properties
Melting Points
- Piperazine derivatives: 171–203°C (HCl salts) .
- Dihydropyrazoles: 179–214°C .
- Benzimidazoles: 181–185°C .
- Target Compound (Expected) : ~180–200°C, based on sulfonamide crystallinity trends.
Spectroscopic Data
- 1H-NMR : Benzo[d][1,3]dioxol-5-yl protons resonate at δ 6.7–7.1 ppm (). Sulfonamide NH2 groups appear as broad singlets at δ ~4.5–5.5 ppm .
- 13C-NMR : Sulfonamide carbons at δ ~125–135 ppm; piperonyl carbons at δ ~100–150 ppm .
Elemental Analysis
- Sulfonamide analogs typically show C: 59–65%, H: 5–6%, N: 3–5% (e.g., 28 : C 71.25%, H 6.69%, N 2.98%) .
Functional Implications of Structural Variations
Biological Activity
The compound 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide is a complex sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₉N₃O₅S₂
- Molecular Weight: 395.48 g/mol
The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in the modulation of various biochemical pathways.
The biological activity of this sulfonamide derivative is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exert effects on:
- Cardiovascular System: Similar sulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance, indicating potential cardiovascular benefits .
- Calcium Channels: Theoretical docking studies suggest that the compound may interact with calcium channel proteins, potentially influencing vascular resistance and perfusion dynamics .
Biological Activity Studies
Several studies have investigated the biological activity of related sulfonamide compounds. Below are key findings relevant to the understanding of the activity of our compound:
Case Studies
- Cardiovascular Impact Study:
- Docking Analysis:
Q & A
What are the critical considerations for optimizing the synthetic route of 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide to ensure high yield and purity?
Basic Research Question
Key factors include precise control of reaction conditions (temperature, solvent polarity, and reaction time) to minimize side reactions. For example, using aprotic solvents like DMF or THF can enhance sulfonamide coupling efficiency. Purification via column chromatography followed by recrystallization in ethanol improves purity. Analytical validation with HPLC (for purity >95%) and ¹H/¹³C NMR (to confirm structural integrity) is essential .
How can researchers investigate the reaction mechanisms involved in forming the sulfonamide linkage during the synthesis of this compound?
Advanced Research Question
Mechanistic studies require kinetic profiling using stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Isotopic labeling (e.g., ¹⁵N or ³⁴S) combined with mass spectrometry can trace bond reorganization. Computational methods (DFT calculations) help model transition states and identify rate-limiting steps, such as nucleophilic attack by the amine on the sulfonyl chloride .
What methodologies are recommended for identifying the primary biological targets of this compound, particularly in enzyme inhibition studies?
Advanced Research Question
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities to enzymes like carbonic anhydrase or acetylcholinesterase. For target deconvolution, use chemical proteomics with immobilized compound probes to pull down interacting proteins, followed by LC-MS/MS identification. Competitive assays with known inhibitors (e.g., acetazolamide for carbonic anhydrase) validate specificity .
How should researchers address contradictions in bioactivity data observed across different in vitro assays for this compound?
Advanced Research Question
Contradictions may arise from assay-specific variables (pH, co-solvents, or cell line variability). Standardize protocols using physiological buffers (e.g., PBS at pH 7.4) and validate cytotoxicity with MTT assays to rule off-target effects. Cross-validate results in orthogonal assays (e.g., enzymatic vs. cell-based) and apply multivariate statistical analysis to identify confounding factors .
What experimental approaches are effective in determining the hydrolytic stability of the sulfonamide group under physiological conditions?
Advanced Research Question
Perform accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation kinetics via LC-MS/MS to detect hydrolysis products (e.g., free sulfonic acid). Use ¹⁹F NMR (if fluorinated analogs exist) for real-time tracking. Compare stability across pH gradients to identify degradation hotspots .
What strategies can be employed to design structure-activity relationship (SAR) studies focusing on the benzo[d][1,3]dioxol moiety?
Advanced Research Question
Systematically modify substituents on the dioxol ring (e.g., electron-withdrawing groups at C-5) and assess impacts on bioactivity using dose-response curves . Pair with CoMFA/CoMSIA models to map steric/electronic requirements. For solubility optimization, introduce polar groups (e.g., -OH, -NH₂) while monitoring logP shifts via HPLC-derived hydrophobicity indices .
What methodologies are appropriate for assessing the environmental fate of this compound in aquatic systems?
Advanced Research Question
Conduct OECD 301 biodegradation tests to measure mineralization rates. Use HPLC-MS to quantify persistence in water-sediment systems. For ecotoxicity, perform Daphnia magna acute toxicity assays and algae growth inhibition tests . Model partitioning coefficients (e.g., logKow) via shake-flask methods to predict bioaccumulation potential .
How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in structural assignments of synthetic intermediates?
Advanced Research Question
NOESY/ROESY NMR clarifies stereochemistry by detecting spatial proximities between protons. For crystalline intermediates, single-crystal X-ray diffraction provides absolute configuration. Dynamic NMR (variable-temperature studies) resolves conformational equilibria, while HSQC/HMBC correlations map long-range heteronuclear couplings .
What formulation challenges arise from the compound’s physicochemical properties, and how can they be methodologically addressed?
Advanced Research Question
Low aqueous solubility (due to high logP) can be mitigated via nanoparticle formulation (solvent-antisolvent precipitation) or cyclodextrin complexation . Assess stability in lyophilized vs. liquid formulations using DSC/TGA and accelerated aging tests . For IV administration, conduct hemolysis assays to ensure excipient compatibility .
What experimental designs are suitable for analyzing the compound’s inhibitory kinetics against carbonic anhydrase isoforms?
Advanced Research Question
Use steady-state enzyme kinetics (varying substrate concentrations) to calculate Ki values. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For isoform selectivity, perform fluorescence-based thermal shift assays (ΔTm analysis) and validate with crystal structures of enzyme-inhibitor complexes. Compare IC50 values across isoforms (e.g., CA I vs. CA II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
